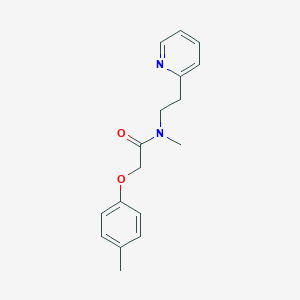methanone](/img/structure/B247335.png)
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMP is a piperidine derivative that exhibits significant pharmacological activity, making it an interesting target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has been shown to enhance GABAergic transmission, leading to its anticonvulsant and anxiolytic effects. It also exhibits analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in any experiments involving the compound.
Direcciones Futuras
There are several potential future directions for research on [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment regimen for these conditions. Another potential direction is the development of novel analogs of this compound with improved potency and selectivity. Finally, more research is needed to fully elucidate the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone involves the reaction of 4-methoxybenzylamine with piperidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-16(8-10-18)14-20-11-5-6-17(15-20)19(22)21-12-3-2-4-13-21/h7-10,17H,2-6,11-15H2,1H3 |
Clave InChI |
GMGNANMGPWIVKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)



![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)